Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
Brand Name: Vulcanchem
CAS No.: 2230200-74-3
VCID: VC11662662
InChI: InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3/t9-/m0/s1
SMILES: COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

CAS No.: 2230200-74-3

Cat. No.: VC11662662

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate - 2230200-74-3

Specification

CAS No. 2230200-74-3
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
Standard InChI InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3/t9-/m0/s1
Standard InChI Key CEYHKCZODRRMMV-VIFPVBQESA-N
Isomeric SMILES COC(=O)C1=CC(=C(C=C1)N)NC[C@@H]2CCO2
SMILES COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2
Canonical SMILES COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate, reflects its stereochemistry at the oxetane ring’s 2-position. Key identifiers include:

PropertyValueSource
Molecular FormulaC12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight236.27 g/mol
InChIKeyCEYHKCZODRRMMV-VIFPVBQESA-N
SMILESCOC(=O)C1=CC(=C(C=C1)N)NC[C@@H]2CCO2

The (2S) configuration ensures chirality, critical for interactions in biological systems .

Spectral and Computational Data

  • NMR: Predicted spectra highlight aromatic protons (δ 6.5–7.5 ppm), oxetane methylene groups (δ 3.0–4.0 ppm), and ester methyl (δ 3.8 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 237.1 (M+H⁺).

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step protocols, often starting from chiral oxetane precursors. A patent (WO2021118906A1) describes a related process for oxetan-2-ylmethanamine, a structural analog, involving:

  • Ring Expansion: Conversion of epoxides to oxetanes using Lewis acids .

  • Amine Introduction: Substitution with azide intermediates, followed by reduction to amines .

For this compound, esterification of 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoic acid with methanol under acidic conditions (e.g., H₂SO₄) is typical.

Pharmaceutical Applications

Role in Drug Development

As a bulk drug intermediate, this compound is pivotal in synthesizing glucagon-like peptide-1 (GLP-1) receptor agonists. These agents treat type 2 diabetes by enhancing insulin secretion .

Case Study: GLP-1 Agonist Synthesis

The oxetane moiety improves metabolic stability and bioavailability. Substitution at the 3-position modulates receptor binding affinity .

Preclinical Research

  • Enzyme Inhibition: Preliminary studies suggest activity against kinases due to the amino-benzoate scaffold.

  • ADME Profiles: Oxetanes enhance solubility, with logP values ~1.5, favoring oral bioavailability .

SupplierPurityPrice (USD/g)
Ark Pharm97%250
Aladdin Scientific95%220
Echemi90%200

Prices vary by quantity, with bulk orders (≥100 g) discounted by 15–20%.

Future Directions

Novel Derivatives

Modifications at the oxetane or benzoate groups could yield analogs with improved pharmacokinetics. Computational modeling (e.g., DFT) aids in predicting bioactivity .

Green Chemistry Initiatives

Replacing azide intermediates with enzymatic amination could enhance safety and sustainability .

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